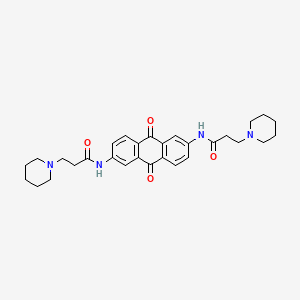
N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide is a complex organic compound with a unique structure that includes an anthracene core and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide typically involves the reaction of anthraquinone derivatives with piperidine and propanamide groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracene core or the piperidine moieties.
Substitution: Substitution reactions can occur at various positions on the anthracene ring or the piperidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-(9,10-Dihydro-9,10-dioxo-1,5-anthracenediyl)bisbenzamide: Similar structure but with benzamide groups instead of piperidinepropanamide.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Contains an anthraquinone core with sulfonic acid groups.
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene.
Uniqueness
N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidinepropanamide is unique due to its specific combination of anthracene and piperidinepropanamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
134888-32-7 |
|---|---|
Molecular Formula |
C30H36N4O4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-6-(3-piperidin-1-ylpropanoylamino)anthracen-2-yl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C30H36N4O4/c35-27(11-17-33-13-3-1-4-14-33)31-21-7-9-23-25(19-21)29(37)24-10-8-22(20-26(24)30(23)38)32-28(36)12-18-34-15-5-2-6-16-34/h7-10,19-20H,1-6,11-18H2,(H,31,35)(H,32,36) |
InChI Key |
GUSIRLMAICXUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


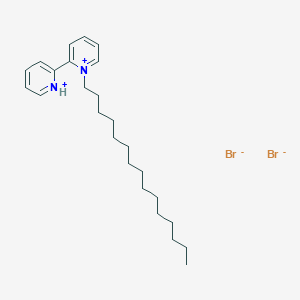

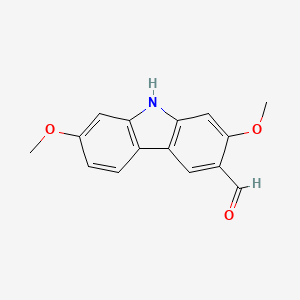
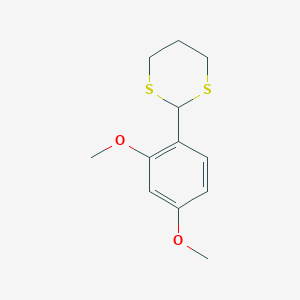
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
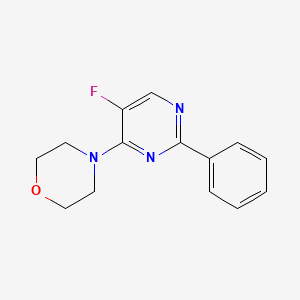

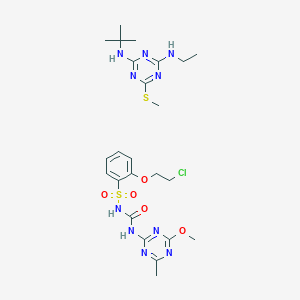
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
